2-[4-(phenylsulfanyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide 2-[4-(phenylsulfanyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946342-67-2
VCID: VC11906325
InChI: InChI=1S/C18H20N2O2S2/c19-17(22)16-13-8-4-9-14(13)24-18(16)20-15(21)10-5-11-23-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,19,22)(H,20,21)
SMILES: C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCSC3=CC=CC=C3
Molecular Formula: C18H20N2O2S2
Molecular Weight: 360.5 g/mol

2-[4-(phenylsulfanyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

CAS No.: 946342-67-2

Cat. No.: VC11906325

Molecular Formula: C18H20N2O2S2

Molecular Weight: 360.5 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(phenylsulfanyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide - 946342-67-2

Specification

CAS No. 946342-67-2
Molecular Formula C18H20N2O2S2
Molecular Weight 360.5 g/mol
IUPAC Name 2-(4-phenylsulfanylbutanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Standard InChI InChI=1S/C18H20N2O2S2/c19-17(22)16-13-8-4-9-14(13)24-18(16)20-15(21)10-5-11-23-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H2,19,22)(H,20,21)
Standard InChI Key WUEQUHZOKBGGMP-UHFFFAOYSA-N
SMILES C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCSC3=CC=CC=C3
Canonical SMILES C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCSC3=CC=CC=C3

Introduction

Potential Synthesis Pathway

Although specific synthesis details for this compound are not readily available, similar compounds are synthesized using multi-step organic reactions. A plausible pathway might include:

  • Formation of Cyclopenta[b]thiophene Core:

    • Starting from thiophene derivatives, cyclization reactions can be employed to form the fused bicyclic system.

  • Functionalization at Position 3:

    • Introduction of a carboxamide group through amidation reactions using carboxylic acid derivatives or acyl chlorides.

  • Attachment of Phenylsulfanyl Butanamido Chain:

    • A nucleophilic substitution reaction could introduce the phenylsulfanyl moiety.

    • The butanamido group may be added via an amide coupling reaction using reagents like carbodiimides or coupling agents such as HATU or EDC.

Potential Applications

  • Anti-inflammatory Activity: Compounds with thiophene and carboxamide groups have been studied as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .

  • Anticancer Properties: Sulfanyl-containing molecules are known for their cytotoxic effects on cancer cell lines due to their ability to disrupt cellular redox balance .

  • Antimicrobial Activity: Similar structures have shown efficacy against bacterial and fungal pathogens .

Molecular Docking Studies

In silico studies could predict interactions with biological targets such as enzymes or receptors. For instance:

  • Hydrogen bonding via the carboxamide group.

  • π–π interactions between the phenyl ring and aromatic residues in protein active sites.

Comparison with Related Compounds

PropertyRelated CompoundsObservations
Structural CoreCyclopenta[b]thiophene derivativesCommonly used in drug discovery due to their stability and electronic properties .
Functional GroupsSulfanyl and carboxamide groupsEnhance solubility, bioavailability, and binding affinity .
Biological ActivityAnti-inflammatory, anticancer, antimicrobialSimilar compounds have been identified as potent inhibitors of key biological targets .

Future Research Directions

  • Synthetic Optimization:

    • Developing cost-effective and efficient synthetic routes for large-scale production.

    • Exploring green chemistry approaches for environmentally friendly synthesis.

  • Biological Evaluation:

    • Conducting in vitro and in vivo studies to confirm pharmacological activities.

    • Investigating toxicity profiles to assess safety.

  • Structure-Activity Relationship (SAR) Studies:

    • Modifying functional groups to enhance potency and selectivity.

    • Exploring derivatives with different substituents on the phenyl ring or thiophene core.

This compound represents a promising scaffold for drug development due to its structural complexity and potential biological activities. Further experimental validation is essential to unlock its full therapeutic potential.

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